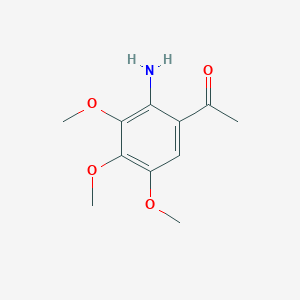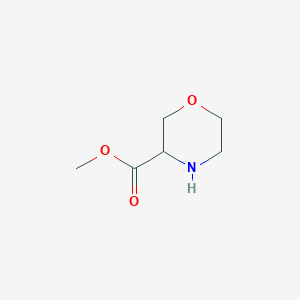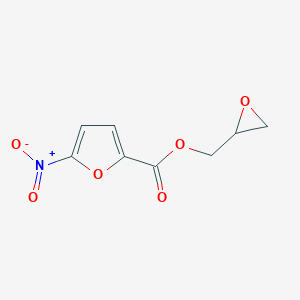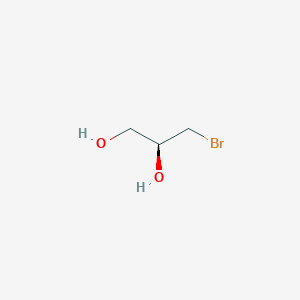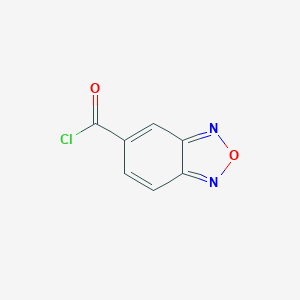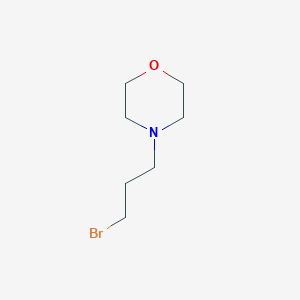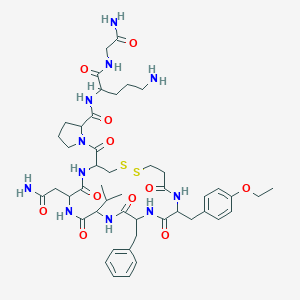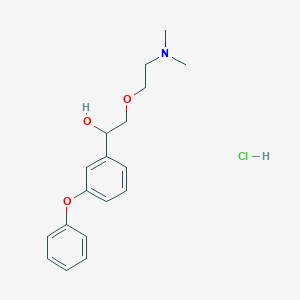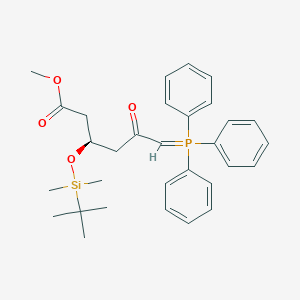
Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate
Übersicht
Beschreibung
The compound "Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties of similar molecules. For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key intermediate in the synthesis of statins, and its biosynthesis involves carbonyl reductase, indicating the importance of stereochemistry and enzymatic processes in the synthesis of such compounds .
Synthesis Analysis
The synthesis of related compounds involves both chemical and enzymatic methods. For example, the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides is enhanced in a biphasic reaction system, achieving high yield and enantiomeric excess . Similarly, the preparation of tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate through a chemoenzymatic approach also demonstrates the importance of stereocontrol in the synthesis of complex organic molecules . The synthesis of 2-methyl-3-oxa-5-(tert-butyldimethylsilyloxyl)methylpentanoate involves the use of a silver (I) oxide catalyst, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of multiple functional groups and stereocenters, which are crucial for their biological activity and synthesis. For instance, the presence of tert-butyldimethylsilyloxy groups in the molecule indicates a silyl-protected alcohol, which is a common protecting group in organic synthesis . The presence of a triphenylphosphoranylidene group suggests a Wittig reaction may be involved in the synthesis of the compound, as seen in the synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include enzymatic reduction, transesterification, acid hydrolysis, and Wittig reactions. These reactions are used to construct complex molecules with high stereochemical purity, as demonstrated in the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate and its derivatives . The Wittig reaction, in particular, is a common method for forming carbon-carbon double bonds with phosphorus ylides, as seen in the synthesis of dienoates .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate" are not directly reported, the properties of similar compounds can be inferred. These compounds are likely to be sensitive to moisture and air due to the presence of silyl-protecting groups and phosphorus ylides. They may also exhibit specific optical rotation due to their chiral centers, which is important for their biological activity and synthesis . The solubility of these compounds in organic solvents and their stability under various reaction conditions are also critical for their practical application in synthesis .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Conformation Analysis
The crystal structures of several alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates, including variants where the alkyl group is methyl, reveal consistent conformation across different alkyl groups. These structures exhibit a tetrahedral phosphorus atom and an sp2 hybridized ylidic carbon atom, with the carbonyl groups adopting anti conformations. This suggests an effective electronic delocalization toward the keto groups, influenced by both attractive and repulsive intramolecular interactions (Castañeda et al., 2001).
Stereoselective Synthesis in Organic Chemistry
The compound demonstrates utility in stereoselective synthesis, such as the dirhodium(II)-catalyzed intramolecular carbon-hydrogen insertion reaction of α-diazo ketones, leading to stereoselective synthesis of cyclopentanecarboxylates. This showcases the compound's role in achieving site- and stereo-selectivity in chemical transformations, essential for developing pharmaceutical intermediates (Yakura et al., 1997).
Biosynthesis of Key Intermediates
A study highlights the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a crucial intermediate for statin synthesis, showcasing an effective biotransformation process in organic solvents. This application underscores the compound's significance in biotechnological processes aimed at synthesizing complex molecules with high yield and stereoselectivity (Liu et al., 2018).
Nucleoside and Oligomer Synthesis
The chemical serves as a precursor in the synthesis of amide-linked ribonucleoside dimers, facilitating the generation of nucleoside analogues through reactions with various derivatives. This application is vital for the development of nucleic acid-based therapeutics and research tools (Peterson et al., 1999).
Synthetic Organic Chemistry
Its use extends to synthetic organic chemistry, where it contributes to the convenient synthesis of compounds with potential applications in materials science and medicinal chemistry. This reflects the compound's versatility in facilitating the construction of complex molecular architectures (Cao et al., 2002).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure and harm.
Zukünftige Richtungen
Future studies could focus on synthesizing this compound, studying its reactivity, determining its physical and chemical properties, and evaluating its potential applications.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific literature and experimental data are needed.
Eigenschaften
IUPAC Name |
methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFANOWXMJEZDI-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39O4PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114586 | |
| Record name | Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate | |
CAS RN |
147118-35-2 | |
| Record name | Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, methyl ester, (3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



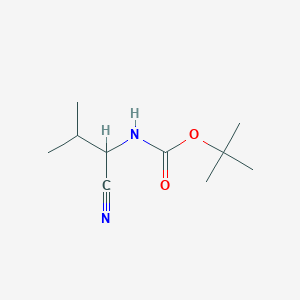
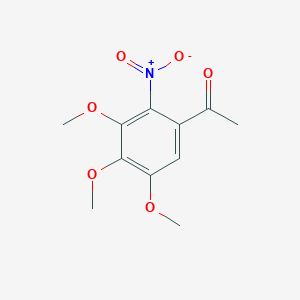
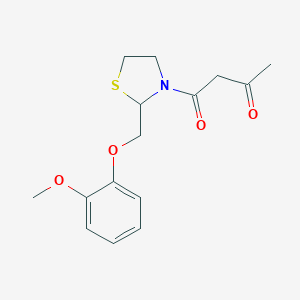
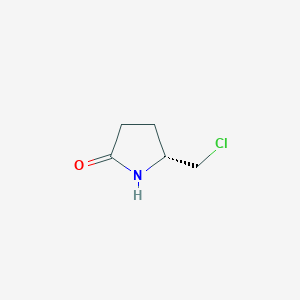

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
